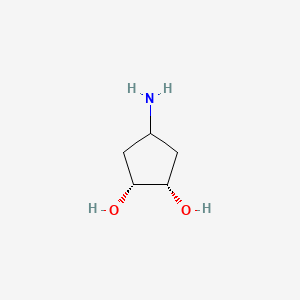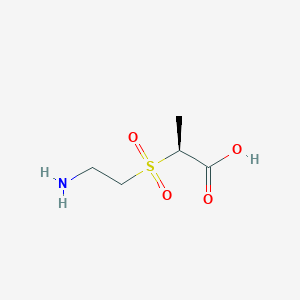
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid is an organic compound that features both an amino group and a sulfonyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Aminoethanesulfonyl)propanoic acid typically involves the reaction of a suitable precursor with reagents that introduce the aminoethanesulfonyl group. One common method involves the use of aminoethanesulfonic acid as a starting material, which is then reacted with a propanoic acid derivative under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the sulfonyl group may produce sulfides.
Applications De Recherche Scientifique
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2S)-2-(2-Aminoethanesulfonyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity. The sulfonyl group can participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(cyanoamino)propanoic acid: Similar in structure but with a cyano group instead of an aminoethanesulfonyl group.
(2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic acid: Features a different substituent on the propanoic acid backbone.
Uniqueness
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid is unique due to the presence of both an amino group and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C5H11NO4S |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
(2S)-2-(2-aminoethylsulfonyl)propanoic acid |
InChI |
InChI=1S/C5H11NO4S/c1-4(5(7)8)11(9,10)3-2-6/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 |
Clé InChI |
GYVSUFYMMROLOC-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)S(=O)(=O)CCN |
SMILES canonique |
CC(C(=O)O)S(=O)(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)

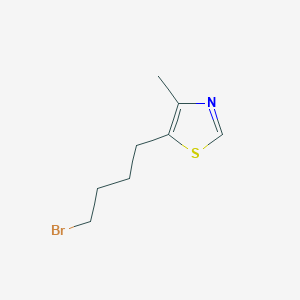
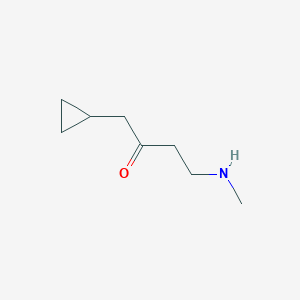

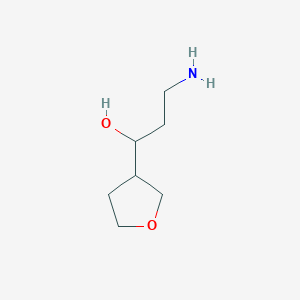
![9-Ethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13197655.png)


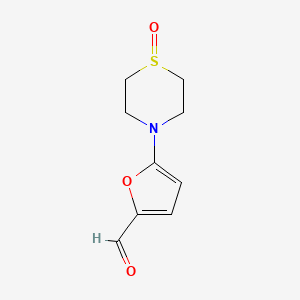

![2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197700.png)
